molecular formula C21H21ClN2O2S B2817255 (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 1797638-31-3

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No. B2817255
CAS RN: 1797638-31-3
M. Wt: 400.92
InChI Key: JCSOFDIESFKSPS-UHFFFAOYSA-N
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Description

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in scientific research for its potential application in cancer treatment.

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds including variants similar to the requested chemical have been synthesized and characterized using various methods like UV, IR, NMR, and mass spectrometry. These studies are crucial for understanding the structural and vibrational properties of the compounds, which can have implications in various scientific applications, including the development of new materials or drugs (Shahana & Yardily, 2020).

Molecular Docking and Antimicrobial Activity

  • Molecular docking studies have been conducted on similar compounds to understand their antibacterial activity. This type of research is essential in the field of drug discovery, particularly for finding new antibiotics or understanding how existing drugs can be modified to enhance their effectiveness (Shahana & Yardily, 2020).

Anticancer and Antimicrobial Agents

  • Some compounds structurally related to the requested chemical have been studied for their potential as anticancer and antimicrobial agents. This includes testing against various cancer cell lines and pathogenic strains, highlighting the potential of these compounds in therapeutic applications (Katariya et al., 2021).

Reactivity and Stability Analysis

  • The reactivity and stability of related compounds in both ground and excited states have been investigated. Such studies are essential for applications in chemistry and materials science, where the stability of a compound under different conditions is critical (Shahana & Yardily, 2020).

properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-26-15-7-6-14-12-19(23-18(14)13-15)21(25)24-9-8-20(27-11-10-24)16-4-2-3-5-17(16)22/h2-7,12-13,20,23H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSOFDIESFKSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(SCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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